molecular formula C12H14BrF3S B14071055 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene

Cat. No.: B14071055
M. Wt: 327.21 g/mol
InChI Key: XXEDUDAXCRKALM-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene typically involves the following steps:

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., CF3SCl) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl and trifluoromethylthio groups.

    Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromopropyl group is replaced by other aryl or alkyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(3-azidopropyl)-3-ethyl-2-(trifluoromethylthio)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the ethyl group.

    1-Bromo-3-phenylpropane: Lacks both the ethyl and trifluoromethylthio groups.

    3-Bromo-1-phenylpropane: Another structural isomer with different substitution patterns.

Uniqueness: 1-(3-Bromopropyl)-3-ethyl-2-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14BrF3S

Molecular Weight

327.21 g/mol

IUPAC Name

1-(3-bromopropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14BrF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI Key

XXEDUDAXCRKALM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCBr)SC(F)(F)F

Origin of Product

United States

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